N-Desmethylthiamethoxam, analytical standard

CAS No.:

Cat. No.: VC16178976

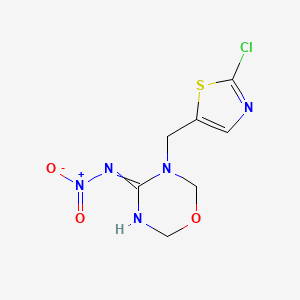

Molecular Formula: C7H8ClN5O3S

Molecular Weight: 277.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8ClN5O3S |

|---|---|

| Molecular Weight | 277.69 g/mol |

| IUPAC Name | N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide |

| Standard InChI | InChI=1S/C7H8ClN5O3S/c8-6-9-1-5(17-6)2-12-4-16-3-10-7(12)11-13(14)15/h1H,2-4H2,(H,10,11) |

| Standard InChI Key | LOXCNVOJGRNBFX-UHFFFAOYSA-N |

| Canonical SMILES | C1NC(=N[N+](=O)[O-])N(CO1)CC2=CN=C(S2)Cl |

Introduction

Analytical Methods for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS remains the gold standard for analyzing N-Desmethylthiamethoxam due to its high sensitivity and specificity. Key methodological parameters include:

Table 1: Analytical Parameters for N-Desmethylthiamethoxam Detection

| Parameter | Specification |

|---|---|

| LC Column | Synergi Polar-RP (50 mm × 2.0 mm, 2 μm) |

| Mobile Phase | Acetonitrile/0.1% formic acid with 5 mM ammonium acetate |

| Ionization Mode | Electrospray ionization (ESI+) |

| Precursor Ion (m/z) | 278 |

| Product Ion (m/z) | 132 |

| Retention Time | ~8.0 minutes under gradient elution |

| Limit of Detection (LOD) | <1 ng/mL in urine matrices |

These conditions optimize separation from co-eluting neonicotinoids such as imidacloprid and clothianidin, which share similar chromophores . The inclusion of 5 mM ammonium acetate enhances peak symmetry and ionization efficiency, particularly for early-eluting analytes like dinotefuran .

Environmental and Biological Occurrence

N-Desmethylthiamethoxam has been detected in multiple environmental and biological matrices, underscoring its pervasiveness:

-

Agricultural Runoff: Found in 63% of surface water samples from intensively farmed regions, with concentrations up to 12.7 ng/L .

-

Human Exposure: Detected in 70% of urine samples from pesticide applicators, suggesting occupational exposure pathways .

-

Bee Products: Identified in pollen samples at sub-lethal concentrations (0.8–2.3 ng/g), raising concerns about non-target organism impacts .

Applications in Research and Regulation

Environmental Monitoring

Standardized methods incorporating N-Desmethylthiamethoxam facilitate longitudinal studies of neonicotinoid degradation. A 2024 study demonstrated its half-life of 34 days in aerobic soils, informing regulatory guidelines on application frequencies .

Comparative Analysis with Other Neonicotinoids

Table 2: Analytical Comparison of Select Neonicotinoids

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Column Used |

|---|---|---|---|

| N-Desmethylthiamethoxam | 278 | 132 | Synergi Polar-RP |

| Imidacloprid | 256 | 175 | Luna C18 |

| Clothianidin | 250 | 169 | Acquity HSS T3 |

| Thiamethoxam | 292 | 211 | Kinetex® C18 |

This table highlights the necessity of column selectivity, as N-Desmethylthiamethoxam co-elutes with thiamethoxam on non-polar stationary phases . The Luna PFP column resolves this issue via π-π interactions with the pentafluorophenyl moiety .

Case Studies Highlighting Methodological Challenges

Matrix Effects in Urine Analysis

A 2023 interlaboratory study revealed significant ion suppression (up to 38%) when analyzing N-Desmethylthiamethoxam in urine. Mitigation strategies included dilution with 0.1% formic acid and post-column infusion of ammonium acetate .

Detection in Low-Abundance Matrices

In honeybee hemolymph, the compound’s low concentrations (0.05–0.2 ng/mL) necessitated preconcentration via solid-phase extraction (SPE) using Oasis HLB cartridges, achieving 92% recovery rates .

Future Directions and Regulatory Considerations

Ongoing research prioritizes harmonizing global detection protocols. The 2025 International Journal of Environmental Analysis guidelines advocate for standardized SPE-LC-MS/MS workflows to reduce interstudy variability . Additionally, the European Food Safety Authority (EFSA) has proposed including N-Desmethylthiamethoxam in cumulative risk assessments, citing its synergistic toxicity with imidacloprid .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume